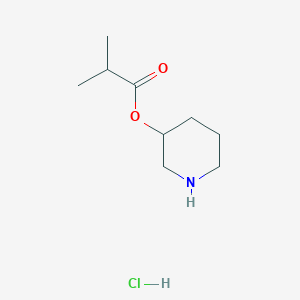

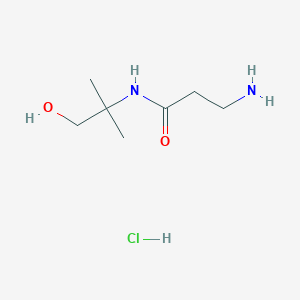

![molecular formula C8H10O2 B1441743 Spiro[2.5]octane-5,7-dione CAS No. 893411-52-4](/img/structure/B1441743.png)

Spiro[2.5]octane-5,7-dione

Descripción general

Descripción

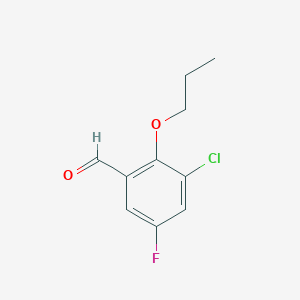

Spiro[2.5]octane-5,7-dione is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . It is an off-white solid .

Synthesis Analysis

Spiro[2.5]octane-5,7-dione is an important intermediate for the production of pharmaceutically active ingredients . The synthesis of this intermediate has been described in WO 2006/72362 and is quite complex, costly and unattractive for larger quantities . Therefore, there is a need for a new synthesis route to manufacture spiro[2.5]octane-5,7-dione efficiently and in the high quality needed for pharmaceutical intermediates .Molecular Structure Analysis

The molecular structure of Spiro[2.5]octane-5,7-dione is represented by the linear formula C8H10O2 . The InChI code for this compound is 1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 .Chemical Reactions Analysis

The synthesis of Spiro[2.5]octane-5,7-dione involves a series of chemical reactions . A general process for preparing this compound is outlined in Scheme 1 . This process involves multiple steps and the use of various intermediates .Physical And Chemical Properties Analysis

Spiro[2.5]octane-5,7-dione is an off-white solid . It has a molecular weight of 138.17 . The InChI code for this compound is 1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 .Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutically Active Ingredients

Spiro[2.5]octane-5,7-dione is an important intermediate for the production of pharmaceutically active ingredients . It’s used in the synthesis of various drugs, contributing to their chemical structure and enhancing their pharmacological properties .

Microwave-Assisted Multicomponent Synthesis

Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles have been reported . The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields . Spiro[2.5]octane-5,7-dione can be synthesized using this method .

Synthesis of Spiro Heterocyclic Compounds

Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features, making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities . Spiro[2.5]octane-5,7-dione is used in the synthesis of these spiro heterocyclic compounds .

Efficient Manufacturing Process

There’s a patented method for the synthesis of Spiro[2.5]octane-5,7-dione which is efficient and suitable for manufacturing in large quantities . This process is useful for pharmaceutical intermediates where high quality and efficiency are required .

Synthesis of Novel Intermediates

In addition to its use as an intermediate in the manufacture of pharmaceutically active ingredients, Spiro[2.5]octane-5,7-dione is also used in the synthesis of novel intermediates . These intermediates can be used in various other chemical reactions .

Tandem Syntheses

Spiro[2.5]octane-5,7-dione can be synthesized using diethyl acetonedicarboxylate in a short and tandem synthesis process . This method avoids column chromatography, making it more efficient and cost-effective .

Safety And Hazards

The safety data sheet for Spiro[2.5]octane-5,7-dione suggests that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to collect and arrange disposal, keeping the chemical in suitable and closed containers .

Direcciones Futuras

Propiedades

IUPAC Name |

spiro[2.5]octane-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILINANKAWQCKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717103 | |

| Record name | Spiro[2.5]octane-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octane-5,7-dione | |

CAS RN |

893411-52-4 | |

| Record name | Spiro[2.5]octane-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method for Spiro[2.5]octane-5,7-dione described in the research?

A1: The research outlines a "short and tandem" synthesis method for Spiro[2.5]octane-5,7-dione utilizing Diethyl Acetonedicarboxylate as a starting material. [, ] This suggests a potentially more efficient and streamlined approach compared to other existing methods. The synthesis involves the cyclization of a tricarbonyl compound with specific acrylates, followed by decarboxylation to yield the final product. [] This approach could be advantageous for producing this compound for further research or potential applications.

Q2: What are the potential research applications of Spiro[2.5]octane-5,7-dione?

A2: While the provided research focuses primarily on the synthesis of Spiro[2.5]octane-5,7-dione [, ], its unique structure with the spirocyclic ring system makes it a potentially valuable building block in organic synthesis. Further research could explore its use in developing novel compounds with potential applications in areas like medicinal chemistry, materials science, or as a ligand in organometallic chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

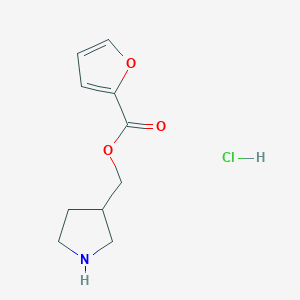

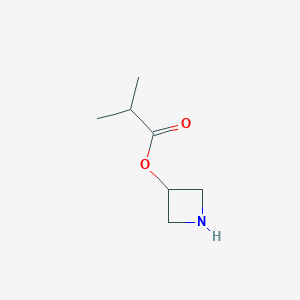

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

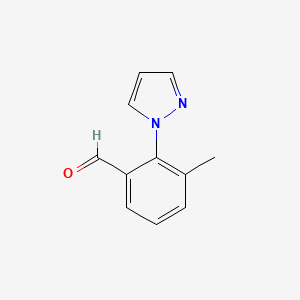

![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)

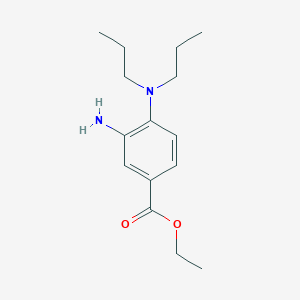

![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)

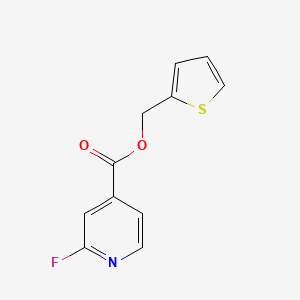

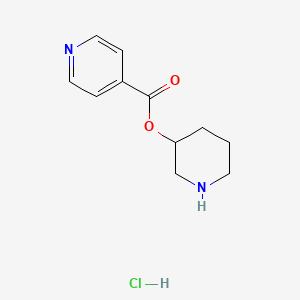

![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)